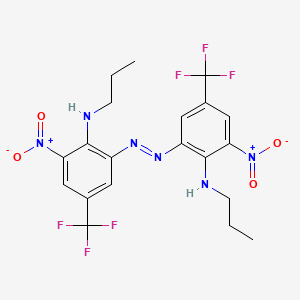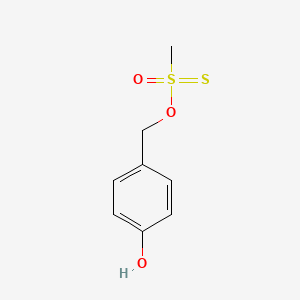
4,6(1H,5H)-Pyrimidinedione, 5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione, 5-methyl-, also known as 5-methyluracil, is a derivative of pyrimidine. It is a heterocyclic organic compound with the molecular formula C5H6N2O2. This compound is a methylated form of uracil, one of the four nucleobases in the nucleic acid of RNA. The presence of a methyl group at the 5th position distinguishes it from uracil, making it an important compound in various biochemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- can be achieved through several methods. One common method involves the methylation of uracil. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 5-methyluracil often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methylcytosine, which is derived from cytosine through methylation. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .
Análisis De Reacciones Químicas
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylbarbituric acid.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: 5-methylbarbituric acid.
Reduction: Dihydro-5-methyluracil.
Substitution: Halogenated or nitrated derivatives of 5-methyluracil.
Aplicaciones Científicas De Investigación
4,6(1H,5H)-Pyrimidinedione, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- involves its interaction with nucleic acids and enzymes. It can be incorporated into RNA, affecting the transcription and translation processes. Additionally, it can inhibit certain enzymes by mimicking the natural nucleobases, thereby interfering with their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Uracil: The parent compound without the methyl group.
Thymine: Another methylated pyrimidine found in DNA.
Cytosine: A pyrimidine base that can be methylated to form 5-methylcytosine.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-methyl- is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Unlike uracil, it is more hydrophobic, which can influence its interaction with biological molecules. Compared to thymine, it is found in RNA rather than DNA, making it a valuable tool for studying RNA-related processes .
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
5-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) |
Clave InChI |
KHVFJYUWDOOMJE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)


